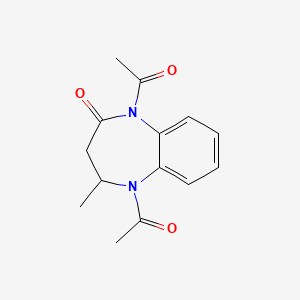
4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/DF2378150 is a compound that has garnered significant attention in the field of occupational safety and health. The National Institute for Occupational Safety and Health (NIOSH) has been involved in the study and analysis of this compound due to its potential impact on worker safety and health .
Preparation Methods
The preparation methods for NIOSH/DF2378150 involve both synthetic routes and industrial production methods. The synthetic routes typically include a series of chemical reactions under controlled conditions to produce the desired compound. Industrial production methods may involve large-scale synthesis using specialized equipment and protocols to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
NIOSH/DF2378150 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NIOSH/DF2378150 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and analytical methods. In biology, it is studied for its potential effects on biological systems and its interactions with cellular components. In medicine, it is investigated for its potential therapeutic applications and its role in drug development. In industry, it is used in the production of various materials and products, contributing to advancements in manufacturing and technology .
Mechanism of Action
The mechanism of action of NIOSH/DF2378150 involves its interaction with specific molecular targets and pathways within biological systems. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
NIOSH/DF2378150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds and polycyclic aromatic hydrocarbons. While these compounds may share some chemical properties and applications, NIOSH/DF2378150 stands out due to its specific interactions and effects in different contexts .
Conclusion
NIOSH/DF2378150 is a compound of significant interest in various fields of research and industry. Its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and importance.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1,5-diacetyl-2-methyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-8-14(19)16(11(3)18)13-7-5-4-6-12(13)15(9)10(2)17/h4-7,9H,8H2,1-3H3 |
InChI Key |
ZSPPQCKQPRRKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















